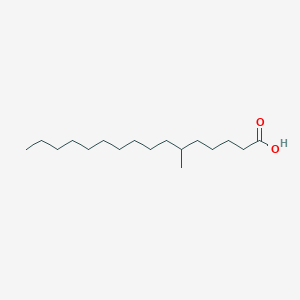
Hexadecanoic acid, 6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecanoic acid, 6-methyl-, also known as 6-methylpalmitic acid, is a fatty acid derivative. It is a methyl-branched fatty acid with the molecular formula C17H34O2. This compound is found in various natural sources and is known for its diverse applications in different fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexadecanoic acid, 6-methyl-, can be synthesized through several methods. One common approach involves the methylation of palmitic acid (hexadecanoic acid) using methylating agents under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid or a base like sodium hydroxide, to facilitate the methylation process.
Industrial Production Methods
In industrial settings, hexadecanoic acid, 6-methyl-, is often produced through the esterification of palmitic acid with methanol. This process involves heating palmitic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the methyl ester of hexadecanoic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Analyse Des Réactions Chimiques
Types of Reactions
Hexadecanoic acid, 6-methyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert hexadecanoic acid, 6-methyl-, to its corresponding alcohol.
Substitution: It can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Hexadecanoic acid, 6-methyl-, has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a standard in analytical chemistry.
Biology: This compound is studied for its role in biological membranes and its effects on cellular processes.
Medicine: Research has shown potential anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
Industry: It is used in the production of cosmetics, lubricants, and surfactants due to its emulsifying properties.
Mécanisme D'action
The mechanism of action of hexadecanoic acid, 6-methyl-, involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and influence the activity of membrane-bound proteins. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis.
Comparaison Avec Des Composés Similaires
Hexadecanoic acid, 6-methyl-, can be compared with other similar compounds, such as:
Palmitic acid (hexadecanoic acid): The parent compound without the methyl group.
Stearic acid (octadecanoic acid): A similar saturated fatty acid with a longer carbon chain.
Oleic acid (cis-9-octadecenoic acid): An unsaturated fatty acid with a similar carbon chain length but with a double bond.
Uniqueness
Hexadecanoic acid, 6-methyl-, is unique due to its methyl branching, which imparts distinct physical and chemical properties compared to its linear counterparts. This branching can affect its melting point, solubility, and reactivity, making it valuable for specific applications where these properties are advantageous.
Conclusion
Hexadecanoic acid, 6-methyl-, is a versatile compound with significant importance in various scientific and industrial fields. Its unique structure and properties make it a valuable subject of study and application in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
17670-88-1 |
|---|---|
Formule moléculaire |
C17H34O2 |
Poids moléculaire |
270.5 g/mol |
Nom IUPAC |
6-methylhexadecanoic acid |
InChI |
InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-13-16(2)14-11-12-15-17(18)19/h16H,3-15H2,1-2H3,(H,18,19) |
Clé InChI |
ZGIDDSJOJKBXCZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C)CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyano[(E)-phenyldiazenyl]acetic acid](/img/structure/B14718651.png)


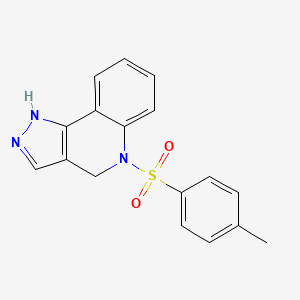
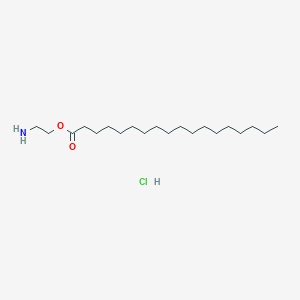
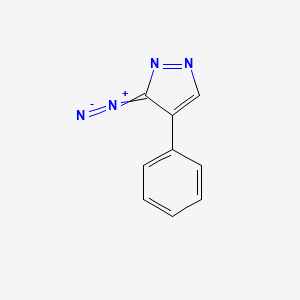
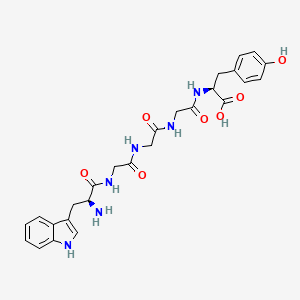
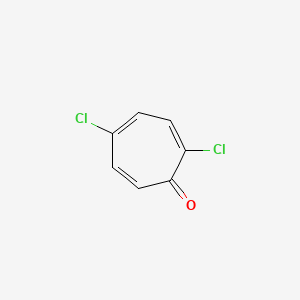
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14718684.png)
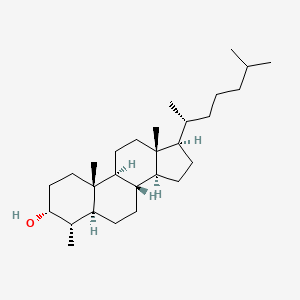



![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14718711.png)
